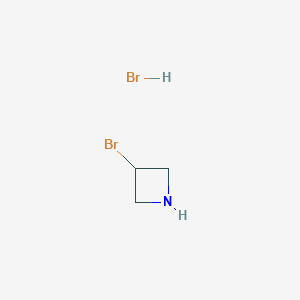
3-(4-Fluorophenyl)-1-methylpiperazine-2,5-dione
Descripción general
Descripción
3-(4-Fluorophenyl)-1-methylpiperazine-2,5-dione (also known as 4-FPMD) is a synthetic compound with a variety of applications in the scientific research field. It is a versatile molecule that can be used in a variety of experiments, from biochemical to physiological studies. 4-FPMD has been widely studied in recent years, and its applications are being explored in various areas. In
Aplicaciones Científicas De Investigación
Fluorescent Chemosensors
4-Methyl-2,6-diformylphenol (DFP), a compound structurally similar to 3-(4-Fluorophenyl)-1-methylpiperazine-2,5-dione, has been extensively studied for its application as a fluorophoric platform in the development of chemosensors. These chemosensors can detect a wide range of analytes, including metal ions like Zn2+, Cu2+, and Hg2+, anions such as N3− and CH3COO−, as well as neutral molecules like cysteine. The high selectivity and sensitivity of DFP-based chemosensors underscore the potential of similar fluorophoric compounds for analytical applications in various fields (Roy, 2021).
Organic Synthesis
Research on 2-Fluoro-4-bromobiphenyl, a compound related to the structural motifs in 3-(4-Fluorophenyl)-1-methylpiperazine-2,5-dione, highlights the significance of fluorinated compounds in organic synthesis, particularly in the synthesis of pharmaceuticals like flurbiprofen. This research illustrates the ongoing efforts to develop practical and scalable synthetic methods for fluorinated compounds, which could extend to the synthesis and application of 3-(4-Fluorophenyl)-1-methylpiperazine-2,5-dione in medicinal chemistry (Qiu et al., 2009).
Diketopyrrolopyrroles (DPPs)
Diketopyrrolopyrroles, which share a functional core similarity with 3-(4-Fluorophenyl)-1-methylpiperazine-2,5-dione, are notable for their wide range of applications, from high-quality pigments to fluorescence imaging. The comprehensive review of their synthesis, reactivity, and optical properties showcases the potential of structurally related compounds for use in advanced materials and biological imaging applications (Grzybowski & Gryko, 2015).
DNA Minor Groove Binders
The synthetic dye Hoechst 33258, which is structurally related to 3-(4-Fluorophenyl)-1-methylpiperazine-2,5-dione, binds strongly to the minor groove of double-stranded B-DNA. This property has been utilized in fluorescent DNA staining, illustrating the utility of structurally related compounds in biophysical and biomedical research. Such applications underscore the potential for 3-(4-Fluorophenyl)-1-methylpiperazine-2,5-dione derivatives in biological imaging and diagnostics (Issar & Kakkar, 2013).
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-1-methylpiperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2/c1-14-6-9(15)13-10(11(14)16)7-2-4-8(12)5-3-7/h2-5,10H,6H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMKEZKBVVTLFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NC(C1=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-1-methylpiperazine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1440092.png)
![2-[1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidin-2-yl]acetic acid](/img/structure/B1440094.png)


![Tert-butyl 4-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1440099.png)
